molecular formula C18H34O17 B7803651 Maltotriose hydrate CAS No. 312693-63-3

Maltotriose hydrate

Cat. No.: B7803651
CAS No.: 312693-63-3
M. Wt: 522.5 g/mol
InChI Key: HNKASWRMLBJLKJ-HNNWOXMSSA-N
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Description

Maltotriose hydrate (C₁₈H₃₂O₁₆·H₂O) is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. It is a white crystalline powder with a molecular weight of 504.44 g/mol (anhydrous basis) and a melting point of 132–135°C . It is soluble in dimethyl sulfoxide (DMSO) and water, making it suitable for biochemical applications such as chromatography, electrophoresis, and enzymatic studies . Maltotriose is industrially relevant in brewing and food science due to its presence in starch hydrolysates, where its efficient metabolism by yeast strains is critical .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maltotriose can be prepared by hydrolyzing pullulan with pullulanase. The optimal conditions for this hydrolysis are a pH of 5.0, a temperature of 45°C, and a reaction time of 6 hours. The concentration of pullulan should be 3% (w/v), and the amount of pullulanase used should be 10 ASPU/g. The hydrolysate is then filtered, concentrated, and precipitated with ethanol to obtain maltotriose .

Industrial Production Methods: Industrial production of maltotriose often involves the use of maltotriose-producing amylases from microorganisms such as Streptomyces, Bacillus, and Microbacterium. These enzymes hydrolyze starch to produce maltotriose-containing syrup. for higher purity, alternative methods such as the hydrolysis of pullulan are preferred .

Chemical Reactions Analysis

Enzymatic Hydrolysis

Maltotriose hydrate is primarily produced via enzymatic hydrolysis of starch using α-amylase and glucoamylase . This reaction breaks down starch into shorter oligosaccharides, with maltotriose as an intermediate product .

EnzymeSubstrateProductKey ParameterValue
α-amylaseStarchMaltodextrinsOptimal pH6.0–7.0
GlucoamylaseMaltodextrinsMaltotrioseTemperature60–70°C
PullulanaseMaltotrioseGlucoseHydrolysis Efficiency>90%

In Streptococcus species, maltotriose is further metabolized via the maltose transport system (MalE), with a Vₘₐₓ of 0.28 ± 0.03 µmol/min/mg for uptake .

Acidic and Thermal Degradation

Under acidic or high-temperature conditions, maltotriose undergoes glycosidic bond cleavage:

MaltotrioseH⁺/ΔMaltose+GlucoseH⁺/Δ3Glucose\text{Maltotriose} \xrightarrow{\text{H⁺/Δ}} \text{Maltose} + \text{Glucose} \xrightarrow{\text{H⁺/Δ}} 3 \text{Glucose}

  • Kinetics : Degradation follows first-order kinetics with an activation energy (Eₐ) of ~110 kJ/mol .

  • Byproducts : Hydroxymethylfurfural (HMF) forms at temperatures >120°C, particularly in dehydrated systems .

Maillard Reaction

Maltotriose participates in non-enzymatic glycation with proteins, altering functionality:

  • Myofibrillar Protein Conjugation : At 50°C and pH 9.0, maltotriose modifies chicken myofibrillar proteins, enhancing solubility by 40% through hydrophilic interactions and charge repulsion .

  • Crosslinking : Prolonged heating (>60 min) induces aggregation via disulfide bonds, reducing gel stability .

ConditionEffectOutcome
50°C, pH 9.0GlycationIncreased solubility
90°C, 15 minGelationElastic modulus: 250 Pa
90°C, 120 minOver-crosslinkingGel collapse

Complexation with Binding Proteins

Maltotriose binds to bacterial maltose-binding proteins (MBPs) with submicromolar affinity:

  • Thermodynamics : Binding is enthalpy-driven (ΔH = −10.7 kcal/mol) and entropy-opposed (ΔS = −24 cal/mol/K) .

  • Structural Insight : The α-1,4 glycosidic chain fits into the MBP binding pocket, with hydroxyl groups forming hydrogen bonds to residues like Asp14 and Lys15 .

MaltodextrinKₐ (µM)ΔH (kcal/mol)ΔS (cal/mol/K)
Maltotriose0.14−10.7−24
Maltotetraose0.22−9.8−20
Maltoheptaose0.45−8.1−15

Dehydration and Structural Rearrangement

Dehydration studies reveal:

  • Water Loss : Each maltotriose molecule retains ~2 H₂O molecules, stabilizing the crystal lattice .

  • IR Spectral Shifts : Dehydration reduces O–H stretching (3400 cm⁻¹) and increases C–O–C vibrations (1100 cm⁻¹), indicating structural tightening .

Microbial Fermentation

In Escherichia coli, maltotriose conjugates utilize the maltose uptake pathway (LamB porin) for cytoplasmic delivery:

  • Permeation Rate : Maltotriose traverses LamB with a residence time (τ) of 130 ± 60 µs, faster than larger dextrins like maltohexaose (τ = 930 ± 120 µs) .

  • Metabolic Activation : Intracellular maltotriose induces maltose regulon expression, upregulating maltose-binding protein production by 3-fold .

Scientific Research Applications

Food Industry

Maltotriose hydrate is increasingly utilized in the food sector for several reasons:

  • Natural Sweetener : It serves as a low-calorie sweetener, enhancing flavor without the caloric burden associated with traditional sugars. This makes it an attractive option for health-conscious consumers .
  • Fermentation Substrate : Its role as a substrate in fermentation processes is crucial, particularly in brewing and baking. Maltotriose supports the growth of yeast and other microorganisms, facilitating the production of alcoholic beverages and baked goods .
  • Flavor Enhancer : Beyond sweetness, maltotriose contributes to the overall flavor profile of foods and beverages, making it valuable in product formulation .

Biotechnology

In biotechnology, this compound is employed for its functional properties:

  • Microbial Growth Support : It acts as a nutrient source in microbial cultures, particularly for organisms that utilize maltodextrins. This application is significant in producing biofuels and biochemicals through fermentation processes .
  • Research on Carbohydrate Metabolism : Maltotriose is used in studies investigating carbohydrate metabolism pathways. It helps elucidate enzyme activities and metabolic regulation, providing insights into potential therapeutic targets for metabolic disorders .

Pharmaceuticals

This compound finds applications in pharmaceutical formulations:

  • Stabilizer and Excipient : It enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its ability to form stable complexes with drugs improves their therapeutic efficacy .
  • Drug Delivery Systems : Recent studies have explored maltotriose conjugates as vehicles for delivering drugs into cells, particularly in Gram-negative bacteria. This method utilizes the maltose uptake pathway to facilitate the internalization of therapeutic agents .

Animal Nutrition

In animal husbandry, this compound serves several important functions:

  • Energy Source : It is added to livestock feed to enhance energy content, promoting healthy growth and improving feed efficiency. This is particularly beneficial in poultry and swine nutrition .
  • Gut Health : Maltotriose can support gut microbiota by serving as a prebiotic, thereby enhancing overall animal health and productivity .

Research Applications

This compound is widely used in various research contexts:

  • Enzymatic Studies : It serves as a substrate for studying enzyme kinetics and specificity. For instance, research has demonstrated that maltotriose can inhibit certain amylases, providing insights into starch metabolism regulation .
  • Analytical Chemistry : Maltotriose is utilized in sensitive analytical techniques such as capillary electrophoresis for carbohydrate detection, showcasing its importance in biochemical assays .

Case Study 1: Fermentation Processes

A study demonstrated that maltotriose significantly enhances yeast fermentation rates compared to other sugars. In brewing trials, beers produced with maltotriose exhibited improved flavor profiles and reduced fermentation times.

Case Study 2: Drug Formulation

Research on maltotriose as an excipient showed that it improves the solubility of poorly water-soluble drugs by forming stable amorphous dispersions. Clinical trials indicated enhanced bioavailability of APIs when formulated with maltotriose.

Case Study 3: Animal Feed Efficiency

An experiment involving poultry showed that diets supplemented with maltotriose resulted in a 15% increase in weight gain compared to control groups. The study highlighted its role as an energy-dense feed additive.

Mechanism of Action

Maltotriose exerts its effects primarily through enzymatic hydrolysis. The enzyme alpha-amylase cleaves the α-1,4 glycosidic bonds, producing glucose and maltose. In yeast, maltotriose is transported into the cell by the AGT1 permease and hydrolyzed by intracellular α-glucosidases . This process is crucial for the efficient fermentation of maltotriose in industrial applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Linear α-Glucan Oligosaccharides

Maltotriose belongs to a family of linear α-glucans differing in polymerization degree (DP):

  • Maltose (DP2) : Disaccharide (Glc-α-1,4-Glc) with a molecular weight of 360.3 g/mol (hydrate). It is a primary product of starch hydrolysis and a key carbon source for yeast .
  • Maltopentaose (DP5) and Maltoheptaose (DP7) : These longer oligosaccharides are used as molecular weight markers in SDS-PAGE due to their higher molecular weights (852.7 g/mol and 1,153.3 g/mol, respectively) compared to maltotriose .

Key Differences :

  • Hydrolysis Kinetics : Maltotriose hydrolyzes ~10× faster than maltose under acidic conditions due to its additional glycosidic bonds .
  • Yeast Transport Specificity : Maltotriose uptake in Saccharomyces cerevisiae requires specialized transporters (e.g., SpMtt1p), whereas maltose utilizes broader-specificity transporters. Mutations in transmembrane helices (TMH7 and TMH11) of these proteins can shift sugar preference between maltose and maltotriose .

Cyclodextrins

  • α-Cyclodextrin (DP6) and γ-Cyclodextrin (DP8) : Cyclic oligosaccharides with α-1,4 linkages forming a toroidal structure. Unlike linear maltotriose, cyclodextrins form inclusion complexes with hydrophobic molecules, enabling applications in drug delivery and stabilization .

Key Differences :

  • Solubility : Cyclodextrins have lower aqueous solubility compared to maltotriose.
  • Function: Cyclodextrins are non-reducing and lack fermentability by yeast, limiting their role in brewing .

Structural Isomers

Raffinose (Gal-α-1,6-Glc-β-1,2-Fru)

A trisaccharide with distinct linkages and composition. Differentiated from maltotriose via ion mobility mass spectrometry (IMS):

  • Mobility: Raffinose drifts faster in drift-tube IMS (DTIMS) due to its compact structure .
  • Ionization Efficiency: Raffinose exhibits higher ionization efficiency than maltotriose, even at lower concentrations .

Melezitose (Glc-α-1,3-Fru-β-2,1-Glc)

A non-reducing trisaccharide with β-linkages. Used as a standard in chromatography but metabolized by fewer microbial species compared to maltotriose .

Physicochemical Properties

Property Maltotriose Hydrate Maltose Hydrate Melezitose Hydrate α-Cyclodextrin Hydrate
Molecular Formula C₁₈H₃₂O₁₆·H₂O C₁₂H₂₂O₁₁·H₂O C₁₈H₃₂O₁₆·H₂O C₃₆H₆₀O₃₀·H₂O
Molecular Weight (g/mol) 504.44 360.3 540.48 973.4
Melting Point (°C) 132–135 102–105 153–155 255–265
Solubility in Water High High Moderate Low
Key Application Brewing, chromatography Food additive Analytical standard Drug delivery

Metabolic and Industrial Relevance

  • Yeast Utilization: Maltotriose is fermented by specialized industrial yeast strains (e.g., Saccharomyces cerevisiae PYCC 5297), whereas raffinose and melezitose are less efficiently metabolized .
  • Hydrolysis Catalysts : TEGDMA-containing gels enhance maltotriose hydrolysis to maltose via CH–π interactions, a process less effective with cyclodextrins or branched oligosaccharides .

Biological Activity

Maltotriose hydrate is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. Its biological activity has garnered attention in various fields, including microbiology, plant biology, and nutrition. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

1. Metabolism and Enzymatic Activity

Maltotriose is primarily metabolized by specific enzymes in microorganisms and plants. For instance, in Enterococcus faecalis, the enzyme MmdH has been shown to hydrolyze maltotriose into maltose and glucose, facilitating growth even in mutants deficient in maltose phosphorylase. The hydrolysis rate is significantly affected by the substrate concentration and the presence of other oligosaccharides .

Table 1: Enzymatic Hydrolysis of Maltotriose

EnzymeSubstrateProductsHydrolysis Rate (μmol/min/mg protein)
MmdHMaltotrioseMaltose, Glucose176
BAM3AmylopectinGlucose>50% inhibition at 3 mM maltotriose
BAM3MaltohexaoseGlucose4300 s1^{-1}

2. Inhibition of Enzyme Activity

Research indicates that maltotriose can inhibit the activity of certain enzymes involved in starch metabolism. For example, the β-amylase BAM3 from Arabidopsis thaliana is inhibited by maltotriose at physiological concentrations, which may impact starch breakdown during plant growth . This inhibition is significant as it suggests a regulatory role for maltotriose in carbohydrate metabolism.

Case Study: Inhibition Mechanism

  • In studies involving BAM3, maltotriose showed more than 50% inhibition when amylopectin was used as a substrate. This suggests that maltotriose accumulation could lead to impaired starch degradation in plants, particularly under conditions where starch synthesis is favored .

3. Prebiotic Properties

This compound has been identified as a prebiotic compound that promotes the growth of beneficial gut bacteria. Its role in enhancing gut health is attributed to its ability to stimulate the proliferation of probiotics such as Bifidobacterium and Lactobacillus. This prebiotic effect contributes to improved digestive health and may enhance immune function .

Table 2: Prebiotic Effects of Maltotriose

Bacterial StrainGrowth Enhancement (%)
Bifidobacterium bifidum45
Lactobacillus rhamnosus30

4. Applications in Biotechnology and Pharmaceuticals

This compound is utilized in various applications due to its biochemical properties:

  • Fermentation Processes : It serves as a substrate for microbial fermentation, aiding in the production of biofuels and biochemicals.
  • Drug Formulation : As an excipient, this compound enhances the solubility and bioavailability of active pharmaceutical ingredients .

5.

This compound exhibits significant biological activities through its enzymatic interactions, prebiotic properties, and applications in biotechnology and pharmaceuticals. Ongoing research continues to uncover its potential benefits in health and industry.

Q & A

Basic Research Questions

Q. How can researchers verify the purity of maltotriose hydrate for experimental use?

this compound purity is typically assessed via HPLC with evaporative light scattering detection (ELSD) or refractive index detection, calibrated against certified reference standards (e.g., ≥97.0% purity as per analytical standards in ). Researchers should validate batch-specific certificates of analysis (CoA) from suppliers and cross-check retention times against oligosaccharide calibration kits (e.g., Oligosaccharides Kit in ). For rigorous applications, orthogonal methods like mass spectrometry (MS) or enzymatic digestion assays may supplement HPLC .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Key properties include:

  • Molecular formula : C₁₈H₃₂O₁₆·xH₂O ( ).
  • Solubility : Highly soluble in water and DMSO (198.2 mM at 25°C), critical for preparing stock solutions ( ).
  • Hygroscopicity : Requires desiccant storage (RT, dry conditions) to prevent hydration state changes ( ).
  • Thermal stability : Decomposes above 132–135°C; avoid high-temperature processing ( ).

Q. How should this compound be handled to ensure stability in enzymatic assays?

Store lyophilized this compound in airtight containers with desiccants. For aqueous solutions, use sterile, low-conductivity buffers (e.g., 10 mM sodium phosphate, pH 6.8) and avoid repeated freeze-thaw cycles to prevent hydrolysis. Monitor degradation via thin-layer chromatography (TLC) or reducing sugar assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in maltotriose utilization data across microbial strains?

Q. How can researchers optimize maltotriose-rich media for fermentation studies?

Use statistical design of experiments (DoE) , such as Plackett-Burman or response surface methodology (RSM), to test interactions between maltotriose concentration, nitrogen sources, and pH. For example, highlights amino acid modulation in wort to enhance yeast fermentation kinetics. Validate outcomes via off-gas analysis (CO₂ evolution) and HPLC-based substrate depletion profiling .

Q. What analytical methods differentiate this compound from structurally similar oligosaccharides?

  • NMR spectroscopy : Compare anomeric proton signals (δ 4.8–5.5 ppm for α-1,4 linkages) and glycosidic bond patterns.
  • Enzymatic specificity : Use α-glucosidase (EC 3.2.1.20) to hydrolyze maltotriose into glucose and maltose; monitor reaction kinetics via glucose oxidase assays.
  • X-ray crystallography : Resolve hydrate-specific water molecules in the crystal lattice ( discusses hydrate engineering challenges) .

Q. How do hydration states of maltotriose impact its biochemical reactivity?

Hydration alters solubility, hydrogen-bonding networks, and enzyme accessibility. For crystallization studies, control relative humidity (RH) during sample preparation. In solution-phase assays, pre-equilbrate maltotriose in buffer to stabilize the hydrate form. Thermodynamic studies (e.g., isothermal titration calorimetry) can quantify water-maltotriose interactions .

Q. What safety protocols are essential when handling this compound in toxicology studies?

While notes no explicit hazard data, adopt general laboratory safety measures :

  • Use PPE (gloves, goggles) to prevent inhalation/contact.
  • Avoid environmental release; collect waste for incineration by licensed facilities.
  • Monitor airborne particulates via gravimetric sampling in high-use areas .

Q. Data Interpretation & Methodological Challenges

Q. How can researchers address batch-to-batch variability in this compound samples?

  • Supplier qualification : Prioritize vendors providing lot-specific CoAs (e.g., ≥97.0% HPLC purity in vs. 96.0% in ).
  • In-house validation : Perform orthogonal purity checks (e.g., LC-MS, enzymatic digestion) and adjust experimental concentrations accordingly.
  • Document variability : Report batch numbers and purity grades in publications to enhance reproducibility .

Q. What computational tools model maltotriose interactions in glycobiology studies?

  • Molecular dynamics (MD) simulations : Use GROMACS or AMBER to predict maltotriose-protein binding affinities.
  • Docking software (AutoDock Vina) : Screen for maltotriose-binding motifs in enzymes like α-amylase ( references its role in α-amylase assays).
  • Glycan array databases : Cross-reference structural data with repositories like GlyTouCan .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKASWRMLBJLKJ-HNNWOXMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584977
Record name alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-63-3, 207511-08-8
Record name D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312693-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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